molecular formula C18H21N3O3 B2444268 aza(3-benzo[d]1,3-dioxolan-5-yl-1,6,6-trimethyl(5,6,7-trihydro1H-indazol-4-ylidene))methoxymethane CAS No. 1024896-60-3

aza(3-benzo[d]1,3-dioxolan-5-yl-1,6,6-trimethyl(5,6,7-trihydro1H-indazol-4-ylidene))methoxymethane

Cat. No. B2444268
CAS RN: 1024896-60-3
M. Wt: 327.384
InChI Key: QKPBXVLIGHZWDJ-NDENLUEZSA-N
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Description

Aza(3-benzo[d]1,3-dioxolan-5-yl-1,6,6-trimethyl(5,6,7-trihydro1H-indazol-4-ylidene))methoxymethane is a useful research compound. Its molecular formula is C18H21N3O3 and its molecular weight is 327.384. The purity is usually 95%.
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Scientific Research Applications

Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Reactions

Cyclooctyne molecules, including the aza-dibenzocyclooctyne (DIBAC) series, have found wide applications in SPAAC reactions . These reactions avoid the biotoxicity caused by the use of Cu (I) catalysts .

Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical transformations that can occur within living systems without perturbing natural biological processes . This approach has revolutionized many areas of biology and medicine, from basic research to drug discovery and diagnostics .

Synthesis of Diverse 1H-Indazoles

The compound can be used in the Rh (III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols . This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .

4. Synthesis of Benzo-Fused Aza7Helicene Derivatives Benzo-fused aza7helicene derivatives containing two and three pentagon rings were synthesized via highly efficient cyclization of alkyne-amine to form quinolone-fused indole as the key step . The quinolone-fused indole demonstrated aggregation-induced emission enhancement due to the formation of J-aggregates .

5. Pharmaceutical Testing The compound is used for pharmaceutical testing . High-quality reference standards are crucial for accurate results .

6. Late-Stage Functionalization of 2H-Indazoles The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-methoxy-1,6,6-trimethyl-5,7-dihydroindazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-18(2)8-12(20-22-4)16-13(9-18)21(3)19-17(16)11-5-6-14-15(7-11)24-10-23-14/h5-7H,8-10H2,1-4H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPBXVLIGHZWDJ-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=NOC)C1)C(=NN2C)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(/C(=N\OC)/C1)C(=NN2C)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

aza(3-benzo[d]1,3-dioxolan-5-yl-1,6,6-trimethyl(5,6,7-trihydro1H-indazol-4-ylidene))methoxymethane

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